Methyl 2-amino-4-chloropyrimidine-5-carboxylate

Overview

Description

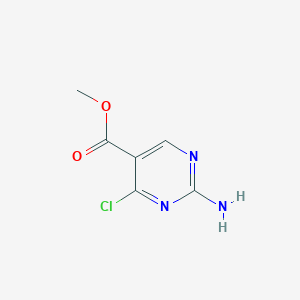

Methyl 2-amino-4-chloropyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Mechanism of Action

Result of Action

Methyl 2-amino-4-chloropyrimidine-5-carboxylate’s effects occur at the molecular and cellular levels. These could include altered gene expression, disrupted signaling cascades, or modified enzymatic activities. Again, precise data is scarce.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-chloropyrimidine-5-carboxylate typically involves the reaction of 2-amino-4-chloropyrimidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical synthesis and other applications .

Scientific Research Applications

Methyl 2-amino-4-chloropyrimidine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-chloropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-amino-4-chloropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound possesses the following chemical structure:

- Molecular Formula : C₇H₈ClN₃O₂

- Molecular Weight : Approximately 201.61 g/mol

The compound features a pyrimidine ring with an amino group at the 2-position, a chlorine substituent at the 4-position, and a carboxylate ester at the 5-position. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or receptors, leading to observed therapeutic effects. For instance, it has been shown to interact with proteins involved in cell proliferation and apoptosis, potentially leading to anticancer effects .

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, demonstrating significant inhibition rates. The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Activity

In cancer research, this compound has shown promising results against several cancer cell lines. Notably, it demonstrated a strong inhibitory effect on the proliferation of triple-negative breast cancer (TNBC) cells (MDA-MB-231), with an IC₅₀ value of approximately 0.126 μM. This indicates its potential as a selective agent that minimally affects non-cancerous cells (MCF10A), providing a nearly 20-fold window for therapeutic differentiation .

Case Studies

- Study on TNBC Cells : A study evaluated the effects of this compound on MDA-MB-231 cells in vitro. The compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment .

- Antibacterial Evaluation : Another research focused on the antibacterial properties of related pyrimidine derivatives showed that compounds similar to this compound effectively inhibited enzymes in the methylerythritol phosphate pathway, which is crucial for bacterial isoprenoid biosynthesis. This suggests that such compounds could be developed into new antibacterial agents targeting this pathway .

Research Findings and Data Tables

| Activity Type | Cell Line/Organism | IC₅₀ Value | Mechanism |

|---|---|---|---|

| Antimicrobial | Various Bacteria | Varies | Cell wall synthesis inhibition |

| Anticancer | MDA-MB-231 (TNBC) | 0.126 μM | Induction of apoptosis via caspase activation |

Properties

IUPAC Name |

methyl 2-amino-4-chloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAVZTVPPOWERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.